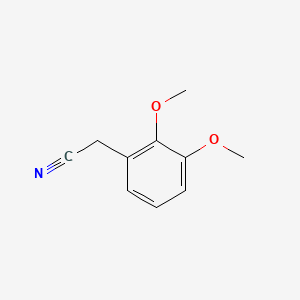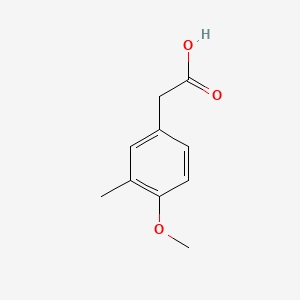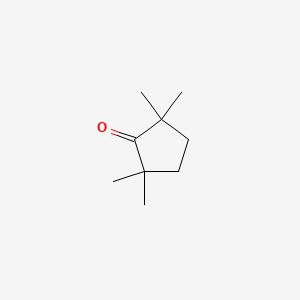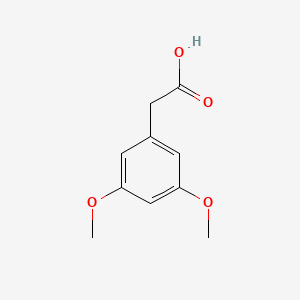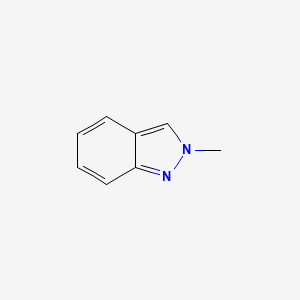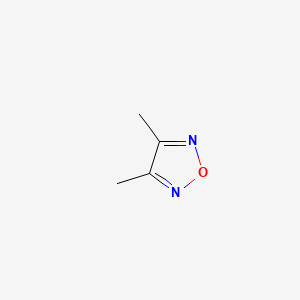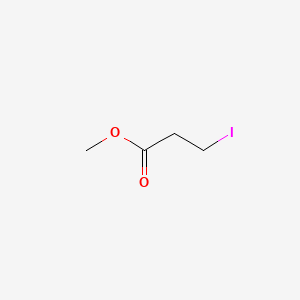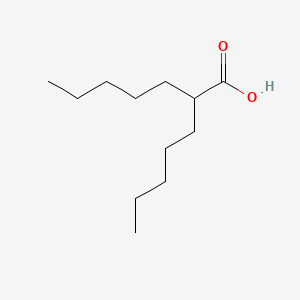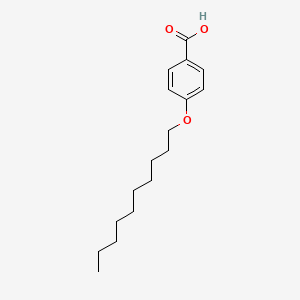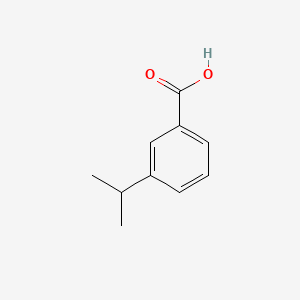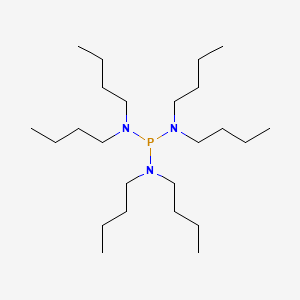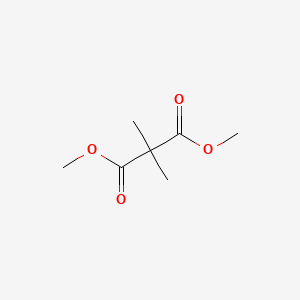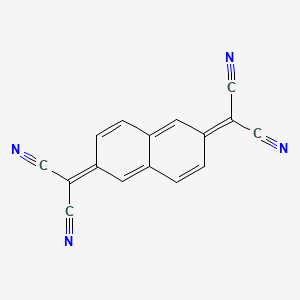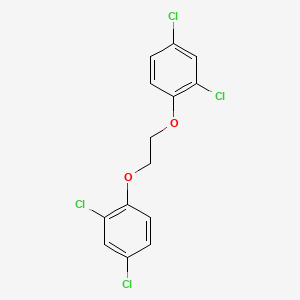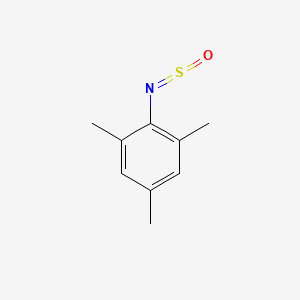
1,3,5-Trimethyl-2-(sulfinylamino)benzene
Overview
Description
Synthesis Analysis
The synthesis of benzene derivatives is a common theme across several papers. For instance, 1,3,5-Tris(hydrogensulfato) benzene is synthesized from phloroglucinol and chlorosulfonic acid, which is then used as a catalyst for further reactions . Another paper describes the synthesis of five-membered heterocycles containing the sulfonyl group via dilithiation of (isopropylsulfonyl)benzene . Additionally, the synthesis of 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene is achieved through reactions with trimethylstannyl sodium and mercuric chloride . These methods highlight the versatility of benzene as a core structure for the introduction of various functional groups.
Molecular Structure Analysis
The structure of benzene derivatives is crucial for their reactivity and properties. The crystal structure of 1,3,5-tris(chloromercurio)benzene is confirmed by X-ray crystallography, which provides detailed information about the arrangement of atoms in the molecule . Such structural analyses are essential for understanding the molecular geometry and potential reactive sites of benzene derivatives.
Chemical Reactions Analysis
Benzene derivatives undergo a variety of chemical reactions. The papers describe reactions such as condensation , metalation , alkylation, acylation, and cycloaddition . These reactions are influenced by the substituents on the benzene ring and can lead to a wide range of products with different properties and applications. For example, the Julia-Kocienski olefination reaction is used to form 1,2-disubstituted alkenes and dienes from 3,5-bis(trifluoromethyl)phenyl sulfones .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are determined by their molecular structure. The papers discuss spectral properties , NMR chemical shifts , and vibrational and electronic spectra . These properties are indicative of the electronic environment within the molecules and can be used to predict reactivity and stability. Theoretical calculations, such as density functional theory (DFT), are employed to understand these properties at a molecular level .
Scientific Research Applications
Catalytic Activities
- Oxidation Catalysis in Ionic Liquid : The polymers derived from similar benzene-sulfonic acids, including 1,3,5-trimethyl-2-(sulfinylamino)benzene, are utilized in catalytic activities. These compounds have shown promising results as catalysts in the peroxidative oxidation of cyclohexane using ionic liquids. This results in increased yields and higher turnover numbers in shorter reaction times compared to traditional solvents (Hazra et al., 2016).
Electropolymerization and Conductivity
- Development of Conducting Polymers : Compounds like 1,3,5-tris(oligothienyl)benzenes, which include variants of 1,3,5-trimethyl-2-(sulfinylamino)benzene, are synthesized for their electrochemical properties. They are used in the electropolymerization process with other compounds to develop two- or three-dimensional conducting polymers (Chérioux & Guyard, 2001).
Synthesis of Novel Compounds
- Creation of Metal Complexes and Coordination Polymers : Benzene-1,3,5-tri(dithiocarboxylate), a similar compound, is used as a multidentate, electronically bridging ligand in coordination chemistry. This compound plays a crucial role in forming discrete metal complexes and coordination polymers, demonstrating the versatility of these types of benzene derivatives (Aust et al., 2021).
Crystal Structure Analysis
- Study of Molecular Structures : Similar compounds, like 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, are synthesized and their crystal structures are analyzed. This helps in understanding the molecular geometry and interaction of these compounds in the solid state, contributing to the field of crystallography and material science (Samy & Alexander, 2012).
Polymer Chemistry
- Formation of Supramolecular Polymeric Membranes : These types of compounds are employed in the creation of supramolecular polymers. The process involves selective photocyclic aromatization of π-conjugated polymers to yield 1,3,5-trisubstituted benzene derivatives, which can form self-supporting membranes (Liu et al., 2013).
properties
IUPAC Name |
1,3,5-trimethyl-2-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-6-4-7(2)9(10-12-11)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDYOGLAAIPHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=S=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192935 | |
| Record name | Benzenamine, 2,4,6-trimethyl-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2-(sulfinylamino)benzene | |
CAS RN |
39898-48-1 | |
| Record name | Benzenamine, 2,4,6-trimethyl-N-sulfinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039898481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,4,6-trimethyl-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



